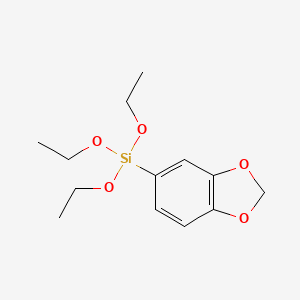

Silane, 1,3-benzodioxol-5-yltriethoxy-

Description

Contextualization within Organosilicon Chemistry Research

Organosilicon chemistry is a field focused on compounds containing carbon-silicon (C-Si) bonds. wikipedia.org These molecules, particularly organoalkoxysilanes with the general formula R-Si(OR')₃, are fundamental building blocks for creating advanced hybrid organic-inorganic materials. mdpi.com The C-Si bond is longer and weaker than a C-C bond, and the silicon atom's electropositive nature makes it susceptible to nucleophilic attack, a key feature in its chemistry. wikipedia.org

Organoalkoxysilanes serve as a bridge between the robust, stable world of inorganic materials like silica (B1680970) and the functional, versatile world of organic chemistry. mdpi.com The organic group (R) can be tailored to introduce specific functionalities, while the hydrolyzable alkoxy groups (OR') allow the molecule to anchor covalently to surfaces or to form a three-dimensional polysilsesquioxane network via the sol-gel process. mdpi.comosti.gov

Research in this area is driven by the need for new materials with enhanced properties. cfsilicones.comresearchgate.net Key synthetic routes to produce these functionalized silanes include:

Hydrosilylation: The addition of a silicon-hydrogen bond across an unsaturated C-C bond, often catalyzed by transition metals like platinum. mdpi.comnih.gov

Coupling Reactions: Using reagents like Grignard reagents to form the Si-C bond. wikipedia.org

Substitution Reactions: Displacing groups on the silicon atom, such as the selective substitution of methoxy (B1213986) groups with primary lithium amides. acs.orgacs.org

These methods allow for the incorporation of a vast array of organic moieties, from simple alkyl chains to complex aromatic and bioactive systems, enabling applications in surface modification, coatings, and the development of smart-responsive materials. mdpi.commdpi.com

Significance of the 1,3-Benzodioxole (B145889) Moiety in Contemporary Chemical Research

The 1,3-benzodioxole group, also known as methylenedioxyphenyl, is a bicyclic structure where a benzene (B151609) ring is fused to a dioxole ring. chemicalbook.comwikipedia.org This moiety is not merely a passive scaffold; its unique electronic and structural characteristics make it a significant component in various fields of chemical research.

The two oxygen atoms in the dioxole ring make the adjacent aromatic ring electron-rich, influencing its reactivity in chemical syntheses. chemicalbook.com This feature is widely exploited in medicinal chemistry and pharmacology, where the 1,3-benzodioxole core is found in numerous bioactive molecules and serves as a precursor for pharmaceuticals. chemicalbook.comwikipedia.orgnih.gov Studies have shown that derivatives of 1,3-benzodioxole exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

In the context of materials and synthetic chemistry, the 1,3-benzodioxole moiety can be used to:

Tune Electronic Properties: The electron-donating nature of the methylenedioxy group can influence the properties of larger molecular systems. mdpi.com

Act as a Bioactive Component: Its presence can impart biological activity to a polymer or surface. nih.gov

Serve as a Synthetic Intermediate: The ring can be a starting point for creating more complex functional groups. frontiersin.org

For example, research has demonstrated the design of 1,3-benzodioxole derivatives as potent auxin receptor agonists for promoting root growth in agriculture, highlighting the group's utility in creating highly specific, bioactive compounds. nih.gov

Research Trajectories and Academic Relevance of Silane (B1218182), 1,3-benzodioxol-5-yltriethoxy-

The academic relevance of Silane, 1,3-benzodioxol-5-yltriethoxy- stems from its identity as a functionalized organotrialkoxysilane. osti.govmdpi.com It combines the material-forming capabilities of the triethoxysilane (B36694) group with the specific electronic and functional properties of the 1,3-benzodioxole ring.

The primary research trajectory for this compound is in the field of hybrid organic-inorganic materials . The triethoxy groups are reactive sites for hydrolysis and condensation. When exposed to water, often under acidic or basic catalysis, they form silanol (B1196071) (Si-OH) groups. These silanols can then condense with each other or with other silica sources to form stable siloxane (Si-O-Si) bonds, creating a durable inorganic network. mdpi.comosti.gov

Detailed research findings on analogous aryl-substituted silanols show that the nature of the aromatic substituent systematically influences the structure and reactivity of the compounds. researchgate.netnih.gov The presence of the 1,3-benzodioxol-5-yl group is expected to influence the kinetics of the sol-gel process and the final properties of the resulting material.

Potential research applications include:

Surface Modification: Covalently bonding the molecule to the surface of silica gel, glass, or metal oxides to alter their surface properties. This could be used to create surfaces with tailored hydrophobicity, adhesion, or biocompatibility. smolecule.commdpi.com

Functional Fillers: Incorporating the silane into polymers to act as a coupling agent between an inorganic filler and the organic matrix, enhancing the mechanical properties of the composite material.

Precursor for Bioactive Materials: Using the silane to create materials that possess the inherent biological activity of the benzodioxole moiety, with potential uses in coatings or specialized biomedical materials. nih.govresearchgate.net

The synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy- can likely be achieved through established organosilicon chemistry methods, such as the hydrosilylation of 5-vinyl-1,3-benzodioxole with triethoxysilane or the reaction of a Grignard reagent derived from 5-bromo-1,3-benzodioxole with tetraethoxysilane. mdpi.com

Data Tables

Table 1: Physicochemical Properties of Silane, 1,3-benzodioxol-5-yltriethoxy- This table presents computed and reported properties for the title compound.

| Property | Value | Reference(s) |

| CAS Number | 376353-50-3 | chem960.com |

| Molecular Formula | C₁₃H₂₀O₅Si | chem960.com |

| Molecular Weight | 284.38 g/mol | chem960.com |

| Hydrogen Bond Acceptor Count | 5 | chem960.com |

| Rotatable Bond Count | 7 | chem960.com |

| Complexity | 259 | chem960.com |

| Heavy Atom Count | 19 | chem960.com |

Table 2: Summary of Research Findings on Related Organosilicon Compounds This table summarizes key research findings applicable to the study and use of Silane, 1,3-benzodioxol-5-yltriethoxy-.

| Research Area | Finding | Significance for Silane, 1,3-benzodioxol-5-yltriethoxy- | Reference(s) |

| Synthesis | Hydrosilylation is an effective method for creating Si-C bonds by adding trialkoxysilanes to olefins. | Provides a primary synthetic route to the target compound from a vinyl-substituted benzodioxole precursor. | mdpi.com |

| Sol-Gel Chemistry | The organic substituent (R group) on organotrialkoxysilanes significantly affects the propensity to form gels and the properties of the resulting polysilsesquioxane materials. | The 1,3-benzodioxole moiety will dictate the physical and chemical properties (e.g., porosity, surface area) of materials derived from this silane. | osti.gov |

| Aryl Silanol Reactivity | Aromatic substituents on silicon influence the hydrogen-bonding patterns and condensation tendency of the corresponding silanols formed during hydrolysis. | Predicts that the electronic nature of the benzodioxole ring will modulate the reactivity and self-assembly during material formation. | researchgate.netnih.gov |

| Bioactivity of Moiety | 1,3-benzodioxole derivatives are used as scaffolds for molecules with a wide range of biological activities, including anticancer and root-growth promotion. | Suggests that materials functionalized with this silane could be designed for specific biological or agricultural applications. | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxol-5-yl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5Si/c1-4-16-19(17-5-2,18-6-3)11-7-8-12-13(9-11)15-10-14-12/h7-9H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHILPNONPGNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC2=C(C=C1)OCO2)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457037 | |

| Record name | Silane, 1,3-benzodioxol-5-yltriethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376353-50-3 | |

| Record name | Silane, 1,3-benzodioxol-5-yltriethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Silane, 1,3 Benzodioxol 5 Yltriethoxy

Direct Synthetic Approaches to Silane (B1218182), 1,3-benzodioxol-5-yltriethoxy-

Direct approaches to aryltriethoxysilanes, including the title compound, often involve the coupling of an aryl organometallic reagent with a silicon electrophile or the catalyzed coupling of an aryl halide with a hydrosilane.

A prevalent and traditional method is the Grignard reaction . gelest.com This involves the preparation of an aryl Grignard reagent from a corresponding aryl halide, such as 5-bromo-1,3-benzodioxole, which then acts as a nucleophile. utexas.eduyoutube.com This organomagnesium compound subsequently reacts with an electrophilic silicon species, typically tetraethoxysilane (TEOS), to form the desired C(aryl)-Si bond. organic-chemistry.org The reaction is generally performed in an aprotic ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). gelest.comutexas.edu The addition of the Grignard reagent to the silane is often preferred when full substitution is the goal. gelest.com

Another significant direct approach is the transition-metal-catalyzed cross-coupling of an aryl halide with a hydrosilane. Palladium-catalyzed reactions, in particular, have been developed for the silylation of aryl iodides and bromides with triethoxysilane (B36694). acs.orgnih.gov These methods offer an alternative to Grignard-based routes and can tolerate a wider variety of functional groups, sometimes eliminating the need for protecting groups. organic-chemistry.org

Precursor Chemistry in the Synthesis of 1,3-Benzodioxole-substituted Silanes

The synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy- is fundamentally dependent on the selection and preparation of appropriate precursors that provide the benzodioxole framework and the triethoxysilyl group.

The primary precursor for the aromatic component is typically a 5-substituted 1,3-benzodioxole (B145889) . The most common starting material is 5-bromo-1,3-benzodioxole or 5-iodo-1,3-benzodioxole . These aryl halides are essential for both Grignard reagent formation and for palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org The halogen at the 5-position provides the necessary reactivity for either oxidative addition to magnesium to form the Grignard reagent or for catalytic cycles involving transition metals like palladium. youtube.comacs.org

For the silicon component, tetraethoxysilane (Si(OEt)₄) , also known as TEOS, is the key precursor when using nucleophilic organometallic reagents like Grignard or organolithium compounds. organic-chemistry.org In catalytic hydrosilylation reactions, triethoxysilane (HSi(OEt)₃) is the crucial precursor, as it provides the reactive Si-H bond that adds across a double bond or participates in cross-coupling with an aryl halide. acs.orgresearchgate.net

In some synthetic strategies, derivatives of 1,3-benzodioxole can be used. For instance, compounds like 1-(1,3-benzodioxol-5-yl)ethanone or 1,3-benzodioxol-5-ethanol serve as starting points for more complex molecules containing the benzodioxole ring, though not for the direct synthesis of the title silane. nih.govresearchgate.net The fundamental 1,3-benzodioxole structure itself is typically synthesized via the condensation of catechol with a methylene (B1212753) source. chemicalbook.com

Catalytic Strategies in the Synthesis of Triethoxysilanes with Aromatic Substitution

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for forming C-Si bonds. For aryltriethoxysilanes, palladium-based catalysts are particularly prominent.

Palladium-catalyzed silylation has been successfully applied to the reaction between aryl halides and triethoxysilane. nih.gov Catalyst systems often consist of a palladium(0) source, such as palladium(0) dibenzylideneacetone (B150790) (Pd(dba)₂), activated by a phosphine (B1218219) ligand. acs.orgnih.gov Bulky, electron-rich phosphine ligands, like 2-(di-tert-butylphosphino)biphenyl (B1301956) (a Buchwald ligand), have proven effective in activating aryl bromides and iodides for silylation. acs.orgnih.gov This methodology is effective for electron-rich aryl halides, leading to fair to excellent yields of the corresponding aryltriethoxysilane. acs.org Other transition metals like nickel, rhodium, and platinum have also been explored for C-Si bond formation. organic-chemistry.orgnih.gov Nickel complexes, for example, can catalyze the cross-coupling of silicon nucleophiles with alkyl electrophiles. nih.gov

The table below summarizes catalyst systems used in the synthesis of arylsilanes, which are applicable to the target compound.

| Catalyst System | Reactants | Reaction Type | Reference |

| Pd(dba)₂ / 2-(di-tert-butylphosphino)biphenyl | Aryl bromide/iodide + Triethoxysilane | Cross-coupling Silylation | acs.org, nih.gov |

| [Rh(cod)(MeCN)₂]BF₄ / NEt₃ | Aryl iodide/bromide + Triethoxysilane | Cross-coupling Silylation | organic-chemistry.org |

| NiBr₂·diglyme | Silicon nucleophile + Alkyl bromide | Cross-coupling Silylation | nih.gov |

| Pd(t-Bu₃P)₂ / K₃PO₄ | Aryl iodide + Triethylsilane | Cross-coupling Silylation | scilit.com |

These catalytic methods often provide advantages over traditional Grignard reactions by offering better functional group tolerance and avoiding the need for preparing highly reactive organometallic intermediates. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy-

Optimizing reaction conditions is essential for maximizing yield, purity, and efficiency in the synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy-. numberanalytics.com Key parameters that are frequently adjusted include solvent, temperature, reactant concentration, and catalyst system. beilstein-journals.org

For Grignard-based syntheses , solvent choice is critical. Tetrahydrofuran (THF) is often more effective than diethyl ether due to its higher boiling point, which allows for reactions at elevated temperatures, and its superior ability to solvate magnesium halides. gelest.com However, replacing ether with toluene (B28343) has been shown to significantly accelerate reactions with alkoxysilanes. researchgate.net The initiation of Grignard reagent formation can be a challenge, and techniques such as using iodine crystals, 1,2-dibromoethane, or ultrasound can be employed to activate the magnesium surface. stackexchange.com

In catalytic systems , the choice of ligand, base, and solvent is crucial. For the palladium-catalyzed silylation of aryl halides, studies have shown that the combination of a palladium source with specific phosphine ligands is key to activating less reactive aryl bromides. acs.org The ratio of catalyst to ligand and the choice of base can also significantly impact the reaction outcome. acs.org

The following table outlines the effects of varying certain reaction parameters:

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | THF vs. Diethyl Ether (Grignard) | THF is often more facile and allows higher temperatures. | gelest.com |

| Solvent | Toluene-Ether Mix vs. Ether (Grignard) | Toluene addition accelerates reaction with alkoxysilanes. | researchgate.net |

| Temperature | Low (-78 °C) vs. Ambient (Grignard) | Low temperatures are used for metalation and silylation of bromoarenes. | organic-chemistry.org |

| Catalyst/Ligand | Pd(dba)₂ with Buchwald's ligand | Enables silylation of aryl bromides, not just iodides. | acs.org, nih.gov |

| Concentration | Reactant Concentration | Higher concentration generally increases reaction rate. | |

Systematic approaches like factorial design or Bayesian optimization can be employed to efficiently explore the parameter space and identify the optimal conditions for a specific reaction. numberanalytics.comnih.gov

Green Chemistry Principles in the Synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy-

Applying the principles of green chemistry to the synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy- aims to create more sustainable and environmentally benign processes. acs.orgrroij.com This involves considerations such as atom economy, use of safer solvents, energy efficiency, and waste prevention. resolvemass.ca

Atom Economy , a concept developed by Barry Trost, is a key metric. wikipedia.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.comsavemyexams.com Addition reactions, such as certain types of hydrosilylation, can theoretically achieve 100% atom economy, making them highly desirable from a green chemistry perspective. savemyexams.comlibretexts.org In contrast, substitution reactions, like the Grignard method, generate stoichiometric byproducts (e.g., magnesium salts), resulting in lower atom economy. scranton.edu

Other green chemistry principles applicable to the synthesis include:

Waste Prevention : Designing syntheses to produce minimal waste is a primary goal. Catalytic methods are often superior to stoichiometric ones in this regard, as the catalyst is used in small amounts and can potentially be recycled. resolvemass.ca

Safer Solvents and Auxiliaries : The choice of solvent is critical, as solvents often constitute the bulk of the material used in a process. rroij.com Research into solvent-free reactions or the use of more benign solvents like water or recyclable organic solvents is an active area. resolvemass.caacs.org Eliminating the need for ethereal solvents in Grignard reactions by using alkylalkoxysilanes as solvent-reactants has been reported. gelest.com

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org Developing catalysts that are highly active under mild conditions is a key strategy. sci-hub.se

Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts offer higher atom economy, reduce waste, and can enable more energy-efficient processes. scranton.edu The development of heterogeneous catalysts that can be easily separated and reused further enhances the sustainability of the synthesis. researchgate.net

By integrating these principles, the synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy- can be made more efficient, less wasteful, and safer for both human health and the environment.

Mechanistic Investigations of Chemical Transformations Involving Silane, 1,3 Benzodioxol 5 Yltriethoxy

Hydrolysis Mechanisms of Triethoxysilane (B36694) Groups in Silane (B1218182), 1,3-benzodioxol-5-yltriethoxy-

R-Si(OCH₂CH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃CH₂OH (where R = 1,3-benzodioxol-5-yl)

The hydrolysis process can be complex, involving a cascade of reactions that can lead to various partially and fully hydrolyzed species. gelest.com The pH of the solution plays a critical role, with the minimum hydrolysis rate typically observed in the neutral pH range (around pH 7). afinitica.comresearchgate.net

Condensation Reaction Kinetics and Pathways of Silane, 1,3-benzodioxol-5-yltriethoxy-

Following hydrolysis, the resulting silanol (B1196071) species, 1,3-benzodioxol-5-ylsilanetriol (R-Si(OH)₃), are highly reactive and readily undergo condensation reactions to form siloxane (Si-O-Si) bonds. bohrium.com This process is responsible for the formation of oligomeric and polymeric structures. Condensation can occur between two silanols (water-producing condensation) or between a silanol and an unhydrolyzed ethoxy group (alcohol-producing condensation). gelest.com

Water-producing condensation: R-Si(OH)₃ + HOSi(OH)₂-R → R-(HO)₂Si-O-Si(OH)₂-R + H₂O

Alcohol-producing condensation: R-Si(OH)₃ + CH₃CH₂O-Si(OEt)₂-R → R-(HO)₂Si-O-Si(OEt)₂-R + CH₃CH₂OH

The kinetics of condensation are also highly dependent on pH. Generally, the rate of condensation is slowest around pH 4 for trisilanols. afinitica.com Under acidic conditions (pH < 4), hydrolysis is often faster than condensation, leading to the formation of more silanol monomers and smaller oligomers. afinitica.com Conversely, under basic conditions (pH > 4), condensation reactions are accelerated, favoring the growth of larger polymeric networks. gelest.com The competition between hydrolysis and condensation is a key factor in controlling the structure of the final material. researchgate.net For many organotrialkoxysilanes, the condensation process begins while hydrolysis is still ongoing, leading to a complex mixture of species. researchgate.net

| pH Range | Predominant Reaction | Resulting Species |

| < 4 | Hydrolysis > Condensation | Monomeric silanols, small oligomers |

| ~ 4 | Minimum condensation rate | More stable silanols |

| > 4 | Condensation > Hydrolysis | Larger oligomeric/polymeric structures |

| Table 1: Effect of pH on Hydrolysis and Condensation of Trialkoxysilanes. |

Role of Catalysis in Reactions of Silane, 1,3-benzodioxol-5-yltriethoxy-

Catalysis is fundamental to controlling the reaction pathways of Silane, 1,3-benzodioxol-5-yltriethoxy-. Both the hydrolysis and condensation steps, as well as other transformations, are typically accelerated by the presence of a catalyst. gelest.combohrium.com

Under acidic conditions, the hydrolysis of the ethoxy groups is accelerated. The mechanism involves the rapid protonation of the oxygen atom of an ethoxy group, making it a better leaving group (ethanol). gelest.comacs.org A water molecule then attacks the electrophilic silicon atom in an Sₙ2-type mechanism, leading to a pentacoordinate transition state. researchgate.net The loss of an ethanol (B145695) molecule results in the formation of a silanol group.

This process is generally faster than base-catalyzed hydrolysis. gelest.com The acid-catalyzed condensation of silanols involves the protonation of a hydroxyl group on one silicon atom, which is then attacked by a silanol group from another molecule, eliminating a water molecule to form a siloxane bridge. acs.org

In the presence of a base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis mechanism proceeds via the direct nucleophilic attack of the hydroxide ion on the silicon atom. ingentaconnect.comresearchgate.net This forms a pentacoordinate, negatively charged intermediate, which then expels an ethoxide ion (⁻OCH₂CH₃). The ethoxide ion is subsequently protonated by water to form ethanol. Electron-withdrawing groups attached to the silicon atom can stabilize the developing negative charge in the transition state, thus increasing the rate of hydrolysis. ingentaconnect.com

Base catalysis also strongly promotes the condensation reaction. The mechanism involves the deprotonation of a silanol group to form a highly nucleophilic silanolate anion (R-Si-O⁻). This anion then attacks a neutral silanol or even an unhydrolyzed alkoxysilane, displacing a hydroxide or alkoxide group, respectively, to form the siloxane bond. researchgate.net This pathway generally leads to more highly branched and cross-linked networks compared to acid catalysis. gelest.com

| Catalyst | Hydrolysis Mechanism | Condensation Mechanism |

| Acid | Protonation of alkoxy group, followed by nucleophilic attack by water. | Protonation of silanol, followed by attack from another silanol. |

| Base | Nucleophilic attack by hydroxide ion on silicon. | Deprotonation of silanol to form a silanolate, followed by nucleophilic attack. |

| Table 2: Overview of Acid and Base Catalysis Mechanisms. |

Silane, 1,3-benzodioxol-5-yltriethoxy- can participate in transition metal-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.org This palladium-catalyzed reaction forms a new carbon-carbon bond between the arylsilane and an organic halide (or pseudohalide). core.ac.ukorganic-chemistry.org

The generally accepted catalytic cycle for the Hiyama coupling involves three key steps: wikipedia.orgnih.govyoutube.com

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organic halide (Ar-X), forming a palladium(II) intermediate.

Transmetalation: Before this step, the aryltriethoxysilane must be activated, typically by a fluoride (B91410) source (like TBAF) or a base, to form a more reactive pentacoordinate silicate (B1173343) species. organic-chemistry.org This activated silicon compound then transfers its aryl group (the 1,3-benzodioxol-5-yl moiety) to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, forming the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The use of trialkoxysilanes like Silane, 1,3-benzodioxol-5-yltriethoxy- in Hiyama couplings is advantageous due to their stability and lower toxicity compared to other organometallic reagents. chemistryviews.org

Silicon-Mediated Chemical Reactions of Silane, 1,3-benzodioxol-5-yltriethoxy-

The silicon atom in Silane, 1,3-benzodioxol-5-yltriethoxy- is the central mediator of its key chemical reactions. In the Hiyama coupling described above, the transformation of the tetracoordinate silicon to a hypervalent, pentacoordinate state upon activation is crucial for the transmetalation step to proceed. organic-chemistry.org This activation polarizes the silicon-carbon bond, facilitating the transfer of the 1,3-benzodioxol-5-yl group to the palladium catalyst. Without this silicon-mediated activation, the C-Si bond is generally too stable to participate in the coupling reaction.

Furthermore, in hydrolysis and condensation reactions, the electrophilic nature of the silicon atom and its ability to expand its coordination sphere to form pentacoordinate intermediates or transition states are fundamental to the reaction mechanisms. ingentaconnect.comresearchgate.net The step-wise replacement of alkoxy groups with hydroxyl groups and the subsequent formation of Si-O-Si networks are entirely mediated by the reactivity of the silicon center.

Interfacial Reaction Mechanisms in Multiphase Systems

While direct mechanistic investigations specifically targeting Silane, 1,3-benzodioxol-5-yltriethoxy- are not extensively documented in publicly available research, its behavior at interfaces in multiphase systems can be reliably inferred from the well-established chemistry of analogous organotriethoxysilanes. The interfacial reaction of such silanes, particularly on hydroxylated surfaces like those of metal oxides, glass, or silica (B1680970), is a cornerstone of sol-gel chemistry and surface modification technologies. The process universally proceeds through a two-step hydrolysis and condensation mechanism.

The fundamental reaction pathway begins with the hydrolysis of the ethoxy groups (-OEt) attached to the silicon atom to form reactive silanol groups (-Si-OH). This reaction is typically catalyzed by the presence of water and can be influenced by pH. Following hydrolysis, these silanol groups undergo condensation reactions. This can occur in two ways: condensation with hydroxyl groups present on a substrate surface (e.g., M-OH where M is a metal or silicon atom of the substrate), forming stable M-O-Si bonds, or self-condensation with other silanol molecules to form a cross-linked polysiloxane network (Si-O-Si). dtic.milwikipedia.org

Hydrolysis: The triethoxysilane molecule reacts with water, leading to the stepwise replacement of ethoxy groups with hydroxyl groups. This creates a silanetriol and releases ethanol as a byproduct. The presence of an adequate amount of water is crucial for this step to proceed effectively. researchgate.net

R-Si(OC₂H₅)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3C₂H₅OH

Condensation with Substrate: The newly formed silanol groups are reactive towards hydroxyl groups on a substrate surface. This reaction forms a covalent bond between the silane and the substrate, effectively grafting the molecule to the surface. dtic.milresearchgate.net

R-Si(OH)₃ + HO-Substrate → R-(OH)₂Si-O-Substrate + H₂O

Self-Condensation (Polymerization): The silanol groups can also react with each other, forming a durable, cross-linked siloxane network at the interface. This polymerization contributes to the formation of a stable, multilayered coating if sufficient silane is present. researchgate.netalwsci.com

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

The kinetics and outcome of these interfacial reactions are highly dependent on several factors. Studies on various triethoxysilanes have shown that reaction conditions play a critical role in the structure and properties of the resulting silane layer. nih.govacs.org For instance, the concentration of the silane, the amount of water present, the pH of the system, and the reaction temperature all influence the rates of hydrolysis and condensation. nih.govucsb.edugoogle.com In some systems, amine catalysts are used to promote the reaction between the silane and the surface. dtic.milresearchgate.net The nature of the organic group (R), in this case, the 1,3-benzodioxol-5-yl moiety, does not fundamentally alter this mechanism but will define the chemical and physical properties of the resulting functionalized surface. wikipedia.org

The table below summarizes the key stages and influencing factors in the interfacial reactions of triethoxysilanes, which are applicable to Silane, 1,3-benzodioxol-5-yltriethoxy-.

| Reaction Stage | Description | Key Influencing Factors |

| Hydrolysis | Conversion of ethoxy groups (-OC₂H₅) to silanol groups (-OH) in the presence of water. | - Water availability researchgate.net- pH (acid or base catalysis) nih.gov - Solvent system nih.gov - Temperature nih.gov |

| Surface Condensation | Reaction of silanol groups with hydroxyl groups on the substrate surface, forming covalent M-O-Si bonds. | - Substrate surface chemistry (density of -OH groups) wikipedia.org- Steric hindrance from the organic substituent mdpi.com- Reaction time nih.gov |

| Self-Condensation | Intermolecular reaction between silanol groups to form a cross-linked polysiloxane (Si-O-Si) network. | - Silane concentration google.com- Catalyst presence (e.g., amines) dtic.milnih.gov- Post-deposition curing/thermal treatment nih.govnih.gov |

Advanced Spectroscopic and Analytical Characterization of Silane, 1,3 Benzodioxol 5 Yltriethoxy and Its Research Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural characterization of Silane (B1218182), 1,3-benzodioxol-5-yltriethoxy-. By analyzing the spectra from different nuclei such as ¹H, ¹³C, and ²⁹Si, a comprehensive picture of the molecule's connectivity and environment can be assembled.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the molecule. For Silane, 1,3-benzodioxol-5-yltriethoxy-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the methylenedioxy bridge, and the ethoxy group protons attached to the silicon atom.

The aromatic region will typically display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are influenced by the positions of the silyl (B83357) and dioxole groups. The proton in the 2-position of the benzene ring, situated between the silyl group and the dioxole oxygen, would likely appear as a distinct singlet or a narrow doublet. The other two aromatic protons would exhibit characteristic ortho- and meta-couplings.

The methylenedioxy group's two protons are chemically equivalent and are expected to produce a sharp singlet. The ethoxy groups will present as a quartet for the methylene (-OCH₂-) protons, coupled to the methyl (-CH₃) protons, which will appear as a triplet. The integration of these signals will correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for Silane, 1,3-benzodioxol-5-yltriethoxy-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.12 | d | 1H | Aromatic H |

| 7.03 | s | 1H | Aromatic H |

| 6.85 | d | 1H | Aromatic H |

| 5.98 | s | 2H | O-CH₂-O |

| 3.90 | q | 6H | Si-O-CH₂-CH₃ |

| 1.25 | t | 9H | Si-O-CH₂-CH₃ |

Note: Data is based on predictive models and may vary from experimental values.

Carbon-13 (¹³C) NMR and DEPT Analysis

Carbon-13 NMR (¹³C NMR), often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides information on the carbon skeleton of the molecule. DEPT analysis helps distinguish between CH, CH₂, and CH₃ groups.

For Silane, 1,3-benzodioxol-5-yltriethoxy-, the ¹³C NMR spectrum will show signals for the six carbons of the aromatic ring, the carbon of the methylenedioxy bridge, and the two carbons of the ethoxy groups. The carbon attached to the silicon atom (ipso-carbon) will have a characteristic chemical shift. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for Silane, 1,3-benzodioxol-5-yltriethoxy-

| Chemical Shift (δ) ppm | Carbon Type (from DEPT) | Assignment |

| 149.2 | C | Aromatic C |

| 148.1 | C | Aromatic C |

| 133.5 | C | Aromatic C (C-Si) |

| 123.5 | CH | Aromatic CH |

| 110.1 | CH | Aromatic CH |

| 108.6 | CH | Aromatic CH |

| 101.5 | CH₂ | O-CH₂-O |

| 58.7 | CH₂ | Si-O-CH₂-CH₃ |

| 18.4 | CH₃ | Si-O-CH₂-CH₃ |

Note: Data is based on predictive models and may vary from experimental values.

Silicon-29 (²⁹Si) NMR for Siloxane Network Characterization

Silicon-29 NMR (²⁹Si NMR) is particularly valuable for studying the silicon environment and for monitoring the hydrolysis and condensation reactions of alkoxysilanes, which lead to the formation of siloxane networks. unavarra.esucsb.edu In the monomeric state, Silane, 1,3-benzodioxol-5-yltriethoxy- would exhibit a single resonance in the ²⁹Si NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the silicon atom. unavarra.es

Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, causing a downfield shift in the ²⁹Si NMR spectrum. researchgate.net Subsequent condensation reactions to form Si-O-Si linkages (siloxane bonds) result in further changes in the chemical shift, typically moving upfield. researchgate.net The different silicon environments in the resulting oligomers and polymers, often denoted as T¹, T², and T³ (for trifunctional silanes), can be distinguished, providing detailed information about the degree of condensation and the structure of the resulting polysiloxane network. scispace.com For instance, studies on similar triethoxysilanes have identified distinct signals for the precursor and its hydrolyzed species. unavarra.es

Mass Spectrometry (MS) for Molecular Confirmation and Mechanistic Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of Silane, 1,3-benzodioxol-5-yltriethoxy-, confirming its atomic composition with a high degree of confidence. This is a crucial step in the unambiguous identification of the compound.

Table 3: Predicted HRMS Data for Silane, 1,3-benzodioxol-5-yltriethoxy-

| Ion | Calculated m/z |

| [M+H]⁺ | 285.1209 |

| [M+Na]⁺ | 307.1028 |

Note: Data is based on predictive models and may vary from experimental values.

Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MSn) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a series of product ions. This technique is invaluable for elucidating the fragmentation pathways of a molecule, which can provide significant structural information. Research on the fragmentation of 1,3-benzodioxole (B145889) derivatives has shown characteristic fragmentation patterns. nih.govcore.ac.uk

For Silane, 1,3-benzodioxol-5-yltriethoxy-, fragmentation is likely to be initiated by the loss of an ethoxy group or cleavage of the Si-C bond. The resulting fragment ions can then undergo further fragmentation, such as the loss of ethylene (B1197577) from the ethoxy groups or cleavage within the benzodioxole ring system. The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule. Studies on silylated derivatives often show characteristic losses related to the silyl group, which aids in their identification. nih.govresearchgate.net

Table 4: Potential Fragmentation Pathways for Silane, 1,3-benzodioxol-5-yltriethoxy-

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation |

| 284 | 239 | 45 | Loss of an ethoxy radical (•OCH₂CH₃) |

| 284 | 163 | 121 | Cleavage of the Si-C bond with loss of the benzodioxole radical |

| 239 | 194 | 45 | Loss of a second ethoxy radical |

| 194 | 149 | 45 | Loss of a third ethoxy radical |

| 163 | 135 | 28 | Loss of ethylene (C₂H₄) from an ethoxy group |

Note: This table represents plausible fragmentation pathways and would need to be confirmed by experimental data.

Vibrational Spectroscopy for Functional Group Analysis and Bonding Dynamics

Vibrational spectroscopy is a cornerstone for the analysis of functional groups and the study of chemical bonding. By probing the vibrational modes of a molecule, techniques like FT-IR and Raman spectroscopy offer a detailed fingerprint of its constituent parts.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in Silane, 1,3-benzodioxol-5-yltriethoxy-. The infrared spectrum of this compound is dominated by absorption bands corresponding to the vibrations of the benzodioxole ring, the Si-O-C linkages, and the C-H bonds of the ethoxy groups.

The analysis of FT-IR spectra is crucial for confirming the structural integrity of the synthesized silane. For instance, the presence of characteristic peaks for the Si-O-C and C-O-C stretching vibrations, alongside the aromatic C-H and C=C absorptions, validates the molecular structure. In studies of research products, such as those formed through hydrolysis and condensation, FT-IR is instrumental. The disappearance of Si-O-C bands and the emergence of broad Si-O-Si (siloxane) and Si-OH (silanol) bands can be monitored to follow the polymerization process. ethz.chresearchgate.net

Key FT-IR Absorption Bands for Silane, 1,3-benzodioxol-5-yltriethoxy-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2975-2850 |

| C=C (Aromatic) | Stretching | 1600-1475 |

| C-O-C (Dioxole) | Asymmetric Stretching | 1250-1200 |

| Si-O-C | Stretching | 1100-1000 |

| O-CH₂-O | Stretching | 940-920 |

| Si-O | Stretching | 820-780 |

This table presents expected absorption ranges based on the analysis of similar compounds.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For Silane, 1,3-benzodioxol-5-yltriethoxy-, Raman spectroscopy can effectively probe the symmetric vibrations of the benzodioxole ring and the Si-O-Si backbone in its polymeric research products.

The low-energy portion of the Raman spectrum is particularly insightful for studying the puckering and flapping vibrations of the 1,3-benzodioxole ring system. acs.orgnih.govacs.org These large-amplitude motions are sensitive to the molecular environment and can provide detailed information about conformational dynamics. In the context of research products, Raman spectroscopy is a valuable tool for analyzing the formation of siloxane networks during hydrolysis and condensation reactions. scite.ai

Near-Infrared (NIR) Spectroscopy for Reaction Monitoring

Near-Infrared (NIR) spectroscopy offers a non-destructive and rapid method for real-time monitoring of chemical reactions, such as the hydrolysis and condensation of Silane, 1,3-benzodioxol-5-yltriethoxy-. This technique probes the overtones and combination bands of fundamental molecular vibrations, which are particularly useful for monitoring changes in O-H and C-H groups.

During the conversion of the triethoxysilane (B36694) to a polysiloxane network, the disappearance of the C-H bands associated with the ethoxy groups and the appearance of O-H bands from silanol (B1196071) intermediates and water byproducts can be quantitatively tracked. This allows for the kinetic analysis of the reaction, providing valuable data on reaction rates and completion. The ability to use fiber optic probes makes NIR spectroscopy ideal for in-situ monitoring of these processes in various reaction vessels.

Advanced Diffraction Techniques

Diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials and analyzing the phase composition of bulk materials.

Microcrystal Electron Diffraction (MicroED) for Crystalline Structures

Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique for determining the atomic resolution structures of small molecules and macromolecules from nanocrystals. wikipedia.orgresearchgate.netnih.govescholarship.org This cryo-electron microscopy method can be applied to crystals that are far too small for conventional X-ray diffraction. wikipedia.orgnih.govescholarship.org For a novel compound like Silane, 1,3-benzodioxol-5-yltriethoxy-, obtaining single crystals suitable for X-ray analysis can be challenging. MicroED provides a powerful alternative for elucidating its precise three-dimensional structure, including bond lengths, bond angles, and conformational details.

The process involves continuously rotating a nanocrystal in a low-dose electron beam and collecting diffraction data as a movie. nih.gov This data can then be processed using standard crystallographic software to solve the structure. nih.gov The application of MicroED would provide definitive structural information, confirming the connectivity of the benzodioxole moiety to the triethoxysilane group and revealing the packing arrangement in the crystalline state. This technique is also applicable to the crystalline research products that may be formed under specific conditions.

X-ray Diffraction (XRD) for Material Phase Analysis

X-ray Diffraction (XRD) is a fundamental and widely used technique for the characterization of materials. mdpi.comyoutube.com It is primarily employed to identify the phase of a material, determining whether it is crystalline, amorphous, or a mixture of both. mdpi.com For research products derived from Silane, 1,3-benzodioxol-5-yltriethoxy-, such as coatings or bulk materials formed through sol-gel processes, XRD is essential for understanding their morphology.

Surface-Sensitive Analytical Techniques

The modification of surfaces with Silane, 1,3-benzodioxol-5-yltriethoxy- necessitates the use of analytical methods capable of probing the elemental composition and morphology of the topmost layers of a material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the elemental composition and chemical bonding states on the surface of a material. ebi.ac.uk When a surface is modified with 1,3-benzodioxol-5-yltriethoxy-silane, XPS analysis is critical for confirming the presence and covalent attachment of the silane layer.

The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured and used to determine their binding energy, which is characteristic of each element and its chemical environment.

Expected Research Findings:

An XPS survey scan of a substrate successfully functionalized with 1,3-benzodioxol-5-yltriethoxy-silane would be expected to show the appearance of Silicon (Si 2p) and a significant increase in the Carbon (C 1s) and Oxygen (O 1s) signals compared to the untreated substrate. High-resolution scans of these peaks would provide more detailed chemical state information.

A hypothetical high-resolution C 1s spectrum would be deconvoluted to identify several carbon environments:

C-C/C-H: Aromatic and aliphatic carbons from the benzodioxole and ethoxy groups.

C-O: Carbon atoms single-bonded to oxygen in the benzodioxole and ethoxy groups.

O-C-O: The methylene carbon of the 1,3-benzodioxole ring.

The Si 2p spectrum would be analyzed to confirm the formation of Si-O-Substrate and Si-O-Si bonds, indicating covalent attachment to the surface and cross-linking of the silane layer, respectively.

Table 1: Hypothetical XPS Data for a Surface Modified with 1,3-benzodioxol-5-yltriethoxy-silane

| Element | Peak | Expected Binding Energy (eV) | Inferred Chemical State |

| Silicon | Si 2p | ~102-103 | Si-O-C (from unreacted ethoxy groups), Si-O-Si (siloxane network), Si-O-Substrate |

| Oxygen | O 1s | ~532-533 | Si-O-Si, Si-O-C, C-O |

| Carbon | C 1s | ~284.8 | C-C, C-H |

| ~286.5 | C-O | ||

| ~288.0 | O-C-O |

Note: The exact binding energies can vary depending on the substrate and the specific chemical environment.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Modified Surfaces

The technique works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition.

Expected Research Findings:

SEM images of a surface successfully coated with 1,3-benzodioxol-5-yltriethoxy-silane would ideally show a smooth and homogeneous layer without significant cracking or agglomeration. chemicalbook.com The morphology of the coating would be dependent on the deposition parameters, such as the concentration of the silane solution, the solvent, the curing temperature, and the nature of the substrate.

In some applications, the silane might be used to functionalize nanoparticles. mdpi.com In such cases, SEM would be used to visualize the morphology of the individual nanoparticles and to observe any changes in their state of aggregation after surface modification. For instance, a well-dispersed sample of silane-modified nanoparticles would be indicative of a successful surface treatment that prevents agglomeration. researchgate.net

In-Situ and Real-Time Monitoring of Reactions Involving Silane, 1,3-benzodioxol-5-yltriethoxy-

The sol-gel process, which involves the hydrolysis and condensation of alkoxysilanes like 1,3-benzodioxol-5-yltriethoxy-silane, is a dynamic process. In-situ and real-time monitoring techniques are invaluable for understanding the kinetics of these reactions and for controlling the properties of the final products. nih.gov

Dynamic Light Scattering (DLS) for Particle Formation Kinetics

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension or solution. researchgate.net For the sol-gel process involving 1,3-benzodioxol-5-yltriethoxy-silane, DLS can be employed to monitor the formation and growth of particles in real-time. researchgate.net

The method works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations in the scattered light intensity.

Expected Research Findings:

A DLS study of the hydrolysis and condensation of 1,3-benzodioxol-5-yltriethoxy-silane would provide kinetic data on the nucleation and growth of silica-based particles. At the initial stages of the reaction, no significant particles would be detected. As hydrolysis and condensation proceed, the DLS measurements would show the emergence and growth of nanoparticles. The rate of particle growth could be determined by tracking the change in the average hydrodynamic diameter over time. The polydispersity index (PDI) obtained from DLS would provide information on the uniformity of the particle sizes.

Table 2: Illustrative DLS Data for Monitoring Particle Formation

| Time (minutes) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| 0 | < 1 | N/A |

| 10 | 5 | 0.5 |

| 30 | 25 | 0.3 |

| 60 | 80 | 0.2 |

| 120 | 150 | 0.15 |

Note: This data is hypothetical and serves to illustrate the expected trend.

Optical Turbidity Scanning for Sol-Gel Process Monitoring

Optical turbidity scanning is a technique used to monitor the stability and kinetics of dispersions by measuring the transmission and backscattering of light through a sample. For the sol-gel process of 1,3-benzodioxol-5-yltriethoxy-silane, this method can provide real-time information on the hydrolysis of the silane and the subsequent condensation and gelation.

A light source scans the sample vertically, and detectors measure the amount of transmitted and backscattered light. The hydrolysis of the water-insoluble silane leads to the formation of more soluble silanols, which can be observed as a clarification of the reaction mixture (increased transmission). Subsequent condensation and particle growth lead to an increase in turbidity (decreased transmission).

Expected Research Findings:

In a typical experiment, 1,3-benzodioxol-5-yltriethoxy-silane would initially form a separate phase in an aqueous solution. As hydrolysis proceeds, the silane phase would gradually dissolve, leading to an increase in light transmission. This would be followed by a decrease in transmission as condensation reactions lead to the formation of a sol of nanoparticles, increasing the turbidity of the solution. The onset of gelation can be identified by a significant and rapid decrease in transmission throughout the sample. The rates of these processes can be quantified by analyzing the changes in transmission and backscattering profiles over time.

Computational and Theoretical Chemistry Studies on Silane, 1,3 Benzodioxol 5 Yltriethoxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For "Silane, 1,3-benzodioxol-5-yltriethoxy-", DFT calculations would be instrumental in understanding its fundamental properties.

A likely approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p). researchgate.net This level of theory has been successfully applied to analyze other molecules containing the 1,3-benzodioxol group. researchgate.net Such calculations would yield key electronic parameters.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Moderate | Indicates the chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

| Electron Density Distribution | High electron density on the 1,3-benzodioxol ring and oxygen atoms of the ethoxy groups. | Reveals sites susceptible to electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen atoms; positive potential near the silicon atom and hydrogen atoms. | Maps the charge distribution and predicts regions for intermolecular interactions. |

| Dipole Moment | Non-zero | Suggests the molecule is polar, influencing its solubility and interaction with polar solvents and surfaces. |

These calculations would elucidate the molecule's reactivity, with the silicon atom being a primary site for nucleophilic attack due to its positive charge, and the aromatic ring being susceptible to electrophilic substitution.

Molecular Dynamics (MD) Simulations of Silane (B1218182), 1,3-benzodioxol-5-yltriethoxy- Interactions

Molecular Dynamics (MD) simulations could model the behavior of "Silane, 1,3-benzodioxol-5-yltriethoxy-" over time, providing insights into its interactions with other molecules and surfaces. This is particularly relevant for its potential application as a surface modification agent or adhesion promoter.

Simulations would likely focus on its interaction with hydroxylated surfaces (e.g., silica (B1680970) or metal oxides) in the presence of water. The initial stages would involve the hydrolysis of the triethoxy groups to form silanetriols. Subsequent condensation reactions, both with other silanol (B1196071) molecules and with surface hydroxyl groups, would lead to the formation of a durable siloxane network.

Table 2: Key Interaction Parameters from MD Simulations

| Interaction Type | Description | Significance |

| Hydrogen Bonding | Between the ethoxy/silanol groups and surface hydroxyls. | Crucial for the initial adsorption and orientation of the molecule on a surface. |

| van der Waals Forces | Between the benzodioxole ring and the surface/solvent. | Contribute to the overall adhesion and stability of the formed layer. |

| Covalent Bond Formation | Formation of Si-O-Si (siloxane) and Si-O-Surface bonds. | Represents the curing process and the formation of a stable, cross-linked film. |

MD simulations would allow for the visualization of the self-assembly process and the final structure of the resulting film, providing valuable information on its density, thickness, and orientation.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

To understand the mechanisms of reactions involving "Silane, 1,3-benzodioxol-5-yltriethoxy-", such as hydrolysis and condensation, quantum chemical modeling is essential. This involves calculating the energies of reactants, products, intermediates, and transition states.

The hydrolysis of the ethoxy groups is a key reaction. smolecule.com Quantum chemical calculations could model the stepwise substitution of ethoxy groups with hydroxyl groups, identifying the transition state for each step. These calculations would likely show that the reaction proceeds via a pentacoordinate silicon intermediate.

Table 3: Predicted Energetics of Hydrolysis and Condensation

| Reaction Step | Activation Energy (Predicted) | Reaction Enthalpy (Predicted) | Significance |

| First Hydrolysis | Moderate | Exothermic | The initial and often rate-determining step in the formation of reactive silanols. |

| Second Hydrolysis | Slightly Higher | Exothermic | Subsequent hydrolysis steps may have slightly different energy barriers. |

| Third Hydrolysis | Highest | Exothermic | The final step to form the fully hydrolyzed silanetriol. |

| Condensation | Variable | Exothermic | The energy barrier for condensation depends on the specific reactants (silanol-silanol vs. silanol-surface). |

Structure-Reactivity Relationship Studies of Silane, 1,3-benzodioxol-5-yltriethoxy- Derivatives

Computational studies can be extended to derivatives of "Silane, 1,3-benzodioxol-5-yltriethoxy-" to establish structure-reactivity relationships. By systematically modifying the structure, for instance, by changing the substituents on the aromatic ring or altering the alkoxy groups on the silicon atom, one can tune the molecule's properties.

For example, introducing electron-withdrawing groups on the benzodioxole ring would likely increase the positive charge on the silicon atom, making it more susceptible to nucleophilic attack and potentially accelerating the rate of hydrolysis. Conversely, electron-donating groups might have the opposite effect.

Table 4: Predicted Effects of Structural Modifications

| Modification | Predicted Effect on Reactivity | Predicted Effect on Electronic Properties |

| Electron-withdrawing group on ring | Increased hydrolysis rate | Lowered HOMO/LUMO energies |

| Electron-donating group on ring | Decreased hydrolysis rate | Raised HOMO/LUMO energies |

| Larger alkoxy groups (e.g., propoxy) | Slower hydrolysis rate (steric hindrance) | Minor changes to electronic properties of the core |

| Halogenation of the ring | Increased reactivity and potential for new interactions | Significant changes in MEP and dipole moment |

These studies would provide a rational basis for designing new silane coupling agents with tailored properties for specific applications.

In Silico Predictions for Novel Applications and Derivatizations

In silico methods can be used to screen for potential new applications and guide the synthesis of novel derivatives. By calculating specific molecular descriptors for "Silane, 1,3-benzodioxol-5-yltriethoxy-", it can be compared to databases of known functional molecules.

For instance, its structural similarity to certain biologically active compounds containing the 1,3-benzodioxole (B145889) scaffold might suggest potential, albeit unexplored, applications in medicinal chemistry or as a building block for such molecules. Molecular docking studies could virtually screen its interaction with various biological targets.

Furthermore, computational predictions could guide the development of new materials. By simulating the properties of polymers or coatings formed from this silane, researchers could predict their mechanical strength, thermal stability, and optical properties, accelerating the discovery of new high-performance materials.

No Information Found for Silane, 1,3-benzodioxol-5-yltriethoxy-

Extensive research has yielded no specific information regarding the chemical compound Silane, 1,3-benzodioxol-5-yltriethoxy- and its applications in advanced materials science. Searches for its role as a coupling agent, in sol-gel chemistry, or for any of the specified sub-topics have not returned any relevant scholarly articles, patents, or research findings.

The provided outline requires detailed, scientifically accurate content on the applications of this specific compound. Without any available data, it is not possible to generate the requested article on its use in:

Composite Materials Research: No information was found on its ability to enhance interfacial adhesion, improve compatibility in hybrid systems, or functionalize inorganic fillers.

Sol-Gel Chemistry and Hybrid Material Synthesis: There is no literature available on its use in the formation of silica-based gels, aerogels, or in the development of sol-gel coatings for surface modification.

While general information on other silane coupling agents and sol-gel processes is abundant, there is a complete lack of specific research pertaining to "Silane, 1,3-benzodioxol-5-yltriethoxy-". Therefore, the subsequent sections of the requested article cannot be provided.

Applications of Silane, 1,3 Benzodioxol 5 Yltriethoxy in Advanced Materials Science Research

Utilization in Sol-Gel Chemistry and Hybrid Material Synthesis

Precursor in Organic-Inorganic Hybrid Material Development

No specific studies were identified that utilize Silane (B1218182), 1,3-benzodioxol-5-yltriethoxy- as a precursor for creating organic-inorganic hybrid materials. Research in this area typically involves the sol-gel processing of functionalized alkoxysilanes. nih.gov The general process involves the hydrolysis of the ethoxy groups of the silane to form silanols (Si-OH), followed by their condensation to create a silica-based network. The organic part, in this case the 1,3-benzodioxole (B145889) group, would be covalently integrated into this inorganic matrix, potentially imparting specific optical or electronic properties to the resulting hybrid material. rsc.org However, without experimental data, the precise characteristics and performance of such a material derived from this specific silane are unknown.

Applications in Polymer Science and Engineering Research

There is a lack of published research detailing the use of Silane, 1,3-benzodioxol-5-yltriethoxy- in polymer science and engineering.

Monomer or Crosslinker in Polymerization Processes

No information was found on the use of this compound as a monomer for homopolymerization or copolymerization. While the triethoxysilane (B36694) group can undergo hydrolysis and condensation to form polysilsesquioxanes, and the benzodioxole ring could potentially be involved in certain polymerization reactions, no specific studies have been published. Similarly, its application as a crosslinking agent, which would involve the reaction of its ethoxy groups to link polymer chains, has not been documented. nih.gov

Graft Copolymerization Studies

The process of graft copolymerization involves attaching polymer chains onto a main polymer backbone. nih.gov A silane like the one could theoretically be used to functionalize a polymer backbone, creating sites for grafting other monomers. However, no studies demonstrating this with Silane, 1,3-benzodioxol-5-yltriethoxy- were found.

Modifiers for Polymer Matrices

While functional silanes are often used as additives or modifiers to improve the properties of polymer composites, there is no specific research available on the effects of incorporating Silane, 1,3-benzodioxol-5-yltriethoxy- into any polymer matrix.

Surface Modification and Functionalization Research

Detailed studies on the use of Silane, 1,3-benzodioxol-5-yltriethoxy- for surface modification are not present in the available literature.

Creation of Hydrophobic/Hydrophilic Surfaces

The functionalization of surfaces with organosilanes is a common method to control their wetting properties. polytechnique.edu The organic group attached to the silicon atom largely determines the final surface energy. The 1,3-benzodioxole group is aromatic and contains oxygen atoms, which would influence the hydrophobicity or hydrophilicity of a surface functionalized with this silane. However, without contact angle measurements or other surface characterization data from studies using this specific compound, it is not possible to definitively state its effect on surface wetting.

Immobilization of Functional Molecules on Substrates

The immobilization of functional molecules, such as enzymes, antibodies, DNA, and other organic ligands, onto solid supports is a critical process in the development of biosensors, diagnostic assays, and catalytic systems. Organosilanes are frequently used to create a biocompatible and reactive surface layer for the subsequent attachment of these molecules.

In theory, Silane, 1,3-benzodioxol-5-yltriethoxy- could be used to create a surface primed for such applications. The triethoxy groups would facilitate its attachment to a substrate, while the 1,3-benzodioxole (also known as methylenedioxyphenyl) group would be exposed. This aromatic heterocyclic moiety could potentially interact with functional molecules through various mechanisms, including hydrophobic interactions, π-π stacking, or by serving as a precursor for further chemical modification.

However, a thorough review of published research reveals a lack of specific studies demonstrating the use of Silane, 1,3-benzodioxol-5-yltriethoxy- for the immobilization of any particular functional molecule. Data on the efficiency of immobilization, the stability of the resulting linkage, or the preservation of the functional molecule's activity when tethered via this specific silane are not available. Consequently, no research findings can be presented in a data table format.

Nanostructured Surface Development

The development of nanostructured surfaces is a rapidly advancing field with applications ranging from anti-reflective coatings and self-cleaning surfaces to platforms for advanced electronics and catalysis. Self-assembled monolayers (SAMs) of organosilanes are a key tool in the bottom-up fabrication of such surfaces, allowing for precise control over surface energy, wettability, and chemical functionality at the nanoscale.

The molecular structure of Silane, 1,3-benzodioxol-5-yltriethoxy- suggests its potential utility in creating well-defined SAMs. The 1,3-benzodioxole group could impart specific properties to the surface, such as altered hydrophobicity or unique electronic characteristics. The formation of nanostructured patterns could be achieved through techniques like microcontact printing or dip-pen nanolithography using this silane as the "ink."

Despite these theoretical possibilities, there are no available research articles or patents that describe the use of Silane, 1,3-benzodioxol-5-yltriethoxy- for the creation of nanostructured surfaces. Studies detailing the conditions for forming a monolayer, the resulting surface morphology, or the specific properties of a surface functionalized with this compound are absent from the scientific record. Therefore, no data on its application in nanostructured surface development can be compiled.

Chemical Derivatization and Functionalization of Silane, 1,3 Benzodioxol 5 Yltriethoxy

Synthesis of Novel 1,3-Benzodioxole-Silane Hybrid Compounds

The generation of novel hybrid compounds based on the 1,3-benzodioxole-silane framework begins with the synthesis of the parent compound, Silane (B1218182), 1,3-benzodioxol-5-yltriethoxy-. Standard organometallic and cross-coupling methodologies are typically employed for this purpose. A primary route involves the formation of an organometallic reagent from a halogenated 1,3-benzodioxole (B145889), which then reacts with a silicon electrophile.

One of the most common approaches is the Grignard reaction. This involves the preparation of a Grignard reagent from 5-bromo-1,3-benzodioxole, which is commercially available. strem.comambeed.comchemscene.com This organomagnesium compound is then reacted with an alkoxysilane, such as tetraethoxysilane (TEOS), to form the desired carbon-silicon bond. An alternative pathway is the hydrosilylation of a vinyl-substituted benzodioxole, such as 5-vinyl-1,3-benzodioxole, with triethoxysilane (B36694) in the presence of a platinum catalyst. Further derivatization can be achieved by modifying the starting benzodioxole before the silylation step, introducing other functional groups that can be carried through the synthesis.

| Reaction Type | Benzodioxole Precursor | Silane Reagent | Typical Catalyst/Conditions | Product |

|---|---|---|---|---|

| Grignard Reaction | 5-Bromo-1,3-benzodioxole | Tetraethoxysilane (TEOS) | 1. Mg, THF (to form Grignard) 2. Reaction with TEOS | Silane, 1,3-benzodioxol-5-yltriethoxy- |

| Hydrosilylation | 5-Vinyl-1,3-benzodioxole | Triethoxysilane | Platinum catalyst (e.g., Karstedt's catalyst) | Silane, 1,3-benzodioxol-5-ylethyl)triethoxy- |

| Hiyama Coupling | 5-Iodo-1,3-benzodioxole | Triethoxysilane | Pd catalyst, base activation | Silane, 1,3-benzodioxol-5-yltriethoxy- |

Functionalization of the 1,3-Benzodioxole Moiety

Once Silane, 1,3-benzodioxol-5-yltriethoxy- is synthesized, the aromatic 1,3-benzodioxole ring is available for further functionalization, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the combined directing effects of the dioxole ring's oxygen atoms and the triethoxysilyl group. The oxygen atoms are activating and ortho-, para-directing, while the silyl (B83357) group is typically a deactivating group but can also direct incoming electrophiles. ck12.orgyoutube.com The interplay of these effects determines the position of substitution.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed. libretexts.org For instance, nitration using nitric acid in the presence of sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at a position ortho to the silyl group and meta to the ring-junction carbons of the dioxole moiety. youtube.com These newly introduced functional groups can then serve as handles for subsequent transformations, such as reduction of a nitro group to an amine or further cross-coupling reactions. frontiersin.org

| Reaction | Reagents | Expected Product (Major Isomer) | Potential Subsequent Use |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-1,3-benzodioxol-5-yltriethoxysilane | Reduction to amino group for amides, dyes |

| Bromination | Br₂, FeBr₃ | Bromo-1,3-benzodioxol-5-yltriethoxysilane | Grignard formation, cross-coupling reactions |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetyl-1,3-benzodioxol-5-yltriethoxysilane | Ketone for further elaboration (e.g., Baeyer-Villiger) |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | Formyl-1,3-benzodioxol-5-yltriethoxysilane | Aldehyde for condensation reactions, MCRs |

Silane Exchange and Modification Reactions

The triethoxysilyl group of the molecule is a hub for chemical modification, primarily through hydrolysis, condensation, and alkoxy exchange reactions. These transformations are fundamental to the application of organosilanes in materials science. The hydrolysis of the ethoxy groups to form silanol (B1196071) (-Si-OH) groups is typically the first step in the sol-gel process. sigmaaldrich.comresearchgate.net This reaction can be catalyzed by either acid or base.

The resulting silanols are highly reactive intermediates that can undergo self-condensation to form stable siloxane bridges (-Si-O-Si-), leading to the formation of dimers, oligomers, or extended polymeric networks. researchgate.net Furthermore, the ethoxy groups can be exchanged with other alkoxy groups by reacting the silane with a different alcohol, a process known as alcoholysis or transesterification. d-nb.infonih.gov Recent studies have identified mild, acid-catalyzed conditions that facilitate rapid trialkoxysilane exchange in aprotic solvents, allowing for precise control over the constitution of the silicon center. d-nb.infonih.gov

| Reaction Type | Reagents & Conditions | Product Functional Group | Primary Application |

|---|---|---|---|

| Hydrolysis | H₂O, Acid or Base Catalyst | Silanetriol (-Si(OH)₃) | Intermediate for sol-gel process |

| Condensation | From Silanol, Heat/Catalyst | Siloxane (-Si-O-Si-) | Formation of polysilsesquioxanes, coatings |

| Alkoxy Exchange | R'OH, Acid Catalyst (e.g., TFA) | -Si(OR')₃ | Tuning solubility and reactivity |

| Conversion to Silanolate | Base (e.g., NaH, NaOt-Bu) | -Si(OEt)₂O⁻Na⁺ | Nucleophile for Hiyama cross-coupling |

Development of Advanced Organosilicon Building Blocks

Silane, 1,3-benzodioxol-5-yltriethoxy-, is intrinsically an advanced organosilicon building block. Its bifunctional nature allows it to bridge organic and inorganic chemistry. It is particularly well-suited for the synthesis of hybrid organic-inorganic materials through sol-gel processing. osti.govsigmaaldrich.com In a typical sol-gel reaction, the silane is mixed with water and often a co-solvent and a catalyst, leading to hydrolysis of the ethoxy groups, followed by condensation. researchgate.net

If the silane is used alone, the process yields a polysilsesquioxane, which is a three-dimensional network with the empirical formula [R-SiO₁.₅]n, where R is the 1,3-benzodioxol-5-yl group. osti.gov This creates a robust, porous material where the organic benzodioxole moiety is covalently and periodically integrated into an inorganic silica-like matrix. Alternatively, the silane can be co-condensed with other alkoxysilanes, like TEOS, to create mixed materials with tunable properties. researchgate.net The incorporated benzodioxole unit can impart specific optical, electronic, or biological recognition properties to the final material.

| Material Type | Synthetic Approach | Key Feature | Potential Application |

|---|---|---|---|

| Functional Polysilsesquioxane | Sol-Gel self-condensation | High density of benzodioxole units | Catalyst supports, specialty resins |

| Hybrid Silica (B1680970) Gels | Sol-Gel co-condensation with TEOS | Benzodioxole units on silica surface | Functional chromatographic phases |

| Hybrid Coatings | Spin-coating or dip-coating of sol | Modified surface properties | Protective or functional thin films |

| Mesoporous Materials | Templated sol-gel synthesis | Ordered pores with functional walls | Sensors, controlled release systems |

Multi-component Reactions Incorporating Silane, 1,3-benzodioxol-5-yltriethoxy-

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, maximizing atom and step economy. organic-chemistry.orgnih.gov Incorporating Silane, 1,3-benzodioxol-5-yltriethoxy- or its derivatives into MCRs opens pathways to novel and complex organosilicon structures. While silanes are not traditional MCR components, recent research has shown their utility in such transformations. nih.gov

For example, a functionalized derivative, such as an aldehyde-bearing version (prepared as in section 7.2), could participate in well-known MCRs like the Biginelli or Hantzsch reactions. organic-chemistry.org More directly, research has demonstrated Lewis base-promoted three-component reactions that couple an organosilane, an aryl electrophile, and a Michael acceptor in one pot. nih.gov A plausible scheme could involve the reaction of Silane, 1,3-benzodioxol-5-yltriethoxy- with an electron-deficient alkene and an aryl halide under basic conditions to generate a complex, poly-functionalized molecule that still retains the silane moiety for further modification or surface attachment. Such strategies enable the rapid construction of libraries of complex silanes for materials and pharmaceutical screening.

| MCR Type | Component 1 | Component 2 | Component 3 | Conditions | Resulting Scaffold |

|---|---|---|---|---|---|

| Povarov Reaction | Aniline | Formyl-1,3-benzodioxol-5-yltriethoxysilane | Electron-rich alkene | Lewis acid catalyst (e.g., Yb(OTf)₃) | Tetrahydroquinoline-silane hybrid |

| Petasis (Borono-Mannich) | Amine | Formyl-1,3-benzodioxol-5-yltriethoxysilane | Vinylboronic acid | Heat, aprotic solvent | Allylic amine-silane hybrid |

| Base-Promoted Coupling | Silane, 1,3-benzodioxol-5-yltriethoxy- | Aryl Halide | Michael Acceptor (e.g., Acrylonitrile) | Lewis base (e.g., CsF), aprotic solvent | γ,γ-Diaryl propionitrile-silane hybrid |

Future Research Directions and Emerging Trends for Silane, 1,3 Benzodioxol 5 Yltriethoxy Research

Integration with Advanced Manufacturing Technologies

The integration of functionalized silanes like Silane (B1218182), 1,3-benzodioxol-5-yltriethoxy- with advanced manufacturing, particularly additive manufacturing or 3D printing, is a burgeoning field of research. Silicones are increasingly used in 3D printing to create elastomeric parts with high performance. elkem.com The ability to tailor the properties of silicone-based materials at the molecular level by incorporating specific organofunctional silanes is of great interest.